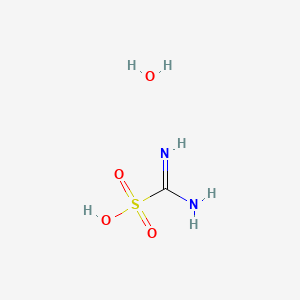

Amino(imino)methanesulfonic acid hydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

CH6N2O4S |

|---|---|

Molekulargewicht |

142.14 g/mol |

IUPAC-Name |

amino(imino)methanesulfonic acid;hydrate |

InChI |

InChI=1S/CH4N2O3S.H2O/c2-1(3)7(4,5)6;/h(H3,2,3)(H,4,5,6);1H2 |

InChI-Schlüssel |

USRCAVZKWYVBPL-UHFFFAOYSA-N |

Kanonische SMILES |

C(=N)(N)S(=O)(=O)O.O |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of Amino Imino Methanesulfonic Acid Hydrate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecule's conformation, the intricate network of intermolecular interactions that dictate its crystal packing, and the specific roles of solvent molecules, such as water, in the crystal lattice.

The molecular conformation of amino(imino)methanesulfonic acid is characterized by the spatial arrangement of its constituent atoms. In the solid state, aminosulfonic acids typically exist as zwitterions, where the acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂). This internal acid-base transfer results in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged guanidinium-like moiety [C(NH₂)(NH₂)]⁺.

The structure of amino(imino)methanesulfonic acid contains multiple hydrogen bond donors (the N-H groups of the amino and imino functions) and hydrogen bond acceptors (the oxygen atoms of the sulfonate group). This combination facilitates the formation of a dense and robust three-dimensional hydrogen-bonding network. These interactions are crucial for the stability of the crystal lattice.

In the hydrated form of the crystal, water molecules are integral components of the lattice and play a critical role in the hydrogen-bonding network. researchgate.net These water molecules are not merely occupying voids; they actively participate in stabilizing the crystal structure by acting as bridges between the organic molecules. A water molecule can function as both a hydrogen bond donor (via its O-H bonds) and an acceptor (via the lone pairs on the oxygen atom). researchgate.net

In the crystal structure of a related compound, disodium (B8443419) N-methyliminobis(methanesulfonate) dihydrate, water molecules link the sulfonate groups of adjacent molecules, contributing significantly to the cohesion of the crystal. researchgate.net Similarly, in hydrated methanesulfonic acid clusters, water molecules form strong hydrogen bonds with the acid, often creating cyclic structures that enhance stability. nih.gov The precise arrangement and coordination of these water molecules within the first and second hydration shells are key determinants of the hydrate's structure. nih.gov

Positional disorder occurs when an atom or a group of atoms is found to occupy two or more distinct positions within the crystal lattice from one unit cell to the next. This phenomenon can be observed in single-crystal X-ray diffraction studies. For aminosulfonic acids, flexible groups such as methyl (-CH₃) or amino (-NH₂) groups can sometimes exhibit orientational disorder. researchgate.net

In the case of N-methylaminomethanesulfonic acid, a twofold orientational disorder of the N-CH₃ group has been reported. researchgate.net Such disorder indicates that the group can adopt multiple conformations with similar energy levels within the crystal. The analysis of positional disorder provides deeper insight into the dynamic nature of molecules within the solid state and the subtle energetic factors that govern their arrangement.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. nih.gov By measuring the vibrational frequencies of chemical bonds, these methods provide a characteristic fingerprint of the compound, allowing for the identification of specific structural features and insights into intermolecular interactions like hydrogen bonding. wikimedia.orgnih.gov

The vibrational spectrum of amino(imino)methanesulfonic acid is dominated by the characteristic vibrations of its sulfonate (-SO₃⁻), amino (-NH₂), and imino (=NH) functional groups. The strong hydrogen bonding present in the solid state significantly influences the position and shape of these vibrational bands. nih.gov For instance, the stretching frequencies of O-H and N-H bonds involved in hydrogen bonding typically shift to lower wavenumbers (red-shift) and become broader. nih.gov

The assignment of major vibrational bands can be made by comparison with related sulfonic acids and amino acids. tsijournals.com The key vibrations are associated with the sulfonate group, the C-N and C=N bonds, and the various N-H bending and stretching modes.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| -NH₂ / =NH | N-H Stretching | 3100 - 3400 | IR, Raman |

| -NH₂ | N-H Bending (Scissoring) | 1600 - 1650 | IR |

| C=N | C=N Stretching | 1640 - 1690 | IR, Raman |

| -SO₃⁻ | Asymmetric S=O Stretching | 1165 - 1410 | IR, Raman |

| -SO₃⁻ | Symmetric S=O Stretching | 1050 - 1080 | IR, Raman |

| C-N | C-N Stretching | 1250 - 1020 | IR |

| -SO₃⁻ | S-O Bending/Deformation | 500 - 750 | IR, Raman |

Note: The exact wavenumbers can vary depending on the specific crystalline environment, degree of hydration, and the presence of strong hydrogen bonding. nih.govtsijournals.com

Normal Coordinate Analysis for Vibrational Mode Characterization

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to assign and characterize the vibrational modes observed in infrared (IR) and Raman spectra. This analysis involves the calculation of the fundamental vibrational frequencies of a molecule, their intensities, and the potential energy distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration.

For Amino(imino)methanesulfonic acid hydrate (B1144303), an NCA would be crucial for unequivocally assigning the complex vibrational spectrum arising from its various functional groups. The analysis would typically be performed using computational methods, such as Density Functional Theory (DFT), which has been successfully applied to analyze the vibrational features of other amino acids in hydrated media. nih.gov

The expected vibrational modes for Amino(imino)methanesulfonic acid hydrate would include:

N-H stretching vibrations from the amino and imino groups, typically in the 3200-3500 cm⁻¹ region.

C=N stretching of the imino group.

C-N stretching of the amino group.

S=O asymmetric and symmetric stretching from the sulfonate group, expected to be strong bands.

S-O stretching vibrations.

C-S stretching .

Various bending and scissoring modes for the NH₂, C=N, and SO₃ groups.

Rocking and twisting modes .

Vibrations associated with the water of hydration, including O-H stretching and H-O-H bending .

A theoretical Normal Coordinate Analysis would provide a detailed description of these modes. The table below illustrates the kind of information an NCA would yield for some of the key functional groups in this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| ν(N-H) | 3200-3500 | Stretching of the N-H bonds in the amino and imino groups. |

| δ(NH₂) | 1580-1650 | Scissoring (bending) motion of the amino group. |

| ν(C=N) | 1640-1690 | Stretching of the carbon-nitrogen double bond in the imino group. |

| νₐₛ(SO₃) | 1300-1350 | Asymmetric stretching of the S=O bonds in the sulfonate group. |

| νₛ(SO₃) | 1050-1100 | Symmetric stretching of the S=O bonds in the sulfonate group. |

| ν(C-S) | 650-750 | Stretching of the carbon-sulfur bond. |

This table is illustrative and shows the type of data that would be generated from a Normal Coordinate Analysis. The exact frequencies would need to be determined by computational calculations for this compound.

Studies of Conformational Isomerism through Vibrational Signatures

The flexibility around the C-S and C-N bonds in this compound may allow for the existence of multiple conformational isomers. These different spatial arrangements of atoms can be studied using vibrational spectroscopy, as different conformers will exhibit unique vibrational signatures. Cryogenic ion vibrational spectroscopy, for instance, has been used to probe the conformational landscape of other amino acids by comparing experimental IR spectra with calculated spectra of potential conformers. sigmaaldrich.com

For this compound, theoretical calculations could predict the geometries and relative energies of different stable conformers. The calculated IR and Raman spectra for each conformer would then reveal shifts in vibrational frequencies and changes in band intensities that are characteristic of each specific conformation. For example, the vibrational modes of the amino and sulfonate groups could be particularly sensitive to conformational changes due to their involvement in intra- and intermolecular hydrogen bonding. The presence of water of hydration would further influence the conformational preferences and the resulting vibrational spectra.

Key vibrational signatures that would be sensitive to conformational changes in this compound include:

The positions and splitting of N-H and O-H stretching bands, which are highly sensitive to hydrogen bonding environments.

Shifts in the S=O stretching frequencies, which can be influenced by the electrostatic environment.

Changes in the low-frequency region (below 400 cm⁻¹), which contains torsional and other skeletal modes that are directly related to the molecular conformation.

By comparing theoretically predicted spectra for different conformers with high-resolution experimental spectra, it would be possible to identify the dominant conformation(s) present under specific conditions.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Elucidation of Molecular Connectivity and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the amino and imino groups, and potentially the water of hydration. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. Protons on the nitrogen atoms of the guanidinium (B1211019) group would likely appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts would be highly dependent on the solvent and pH. The protons of the water of hydration would also give rise to a signal, the position of which would vary with temperature and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon skeleton. For this compound, a single signal would be expected for the central carbon atom of the amino(imino)methyl group. The chemical shift of this carbon would be characteristic of a guanidinium-like carbon, significantly deshielded due to the attachment of three electronegative nitrogen and sulfur atoms. Studies on other aminosulfonic acids have utilized ¹³C NMR to investigate their structure in different solvents.

The following table illustrates the expected ¹H and ¹³C NMR signals for this compound.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | Variable, likely broad | Singlet | Protons on amino and imino groups |

| ¹H | Variable | Singlet | Protons of water of hydration |

| ¹³C | Likely > 150 | - | Carbon of the C(N)(N)S group |

This table is illustrative. The actual chemical shifts would need to be determined experimentally.

Mass Spectrometry Techniques for Structural Confirmation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is not feasible. sigmaaldrich.com Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable compound.

Common derivatization strategies for compounds with amino and acidic groups include silylation or acylation. thermofisher.com For this compound, the active hydrogens on the amino, imino, and sulfonic acid groups would need to be replaced with nonpolar moieties. Once derivatized, the compound could be separated by GC and detected by MS. The mass spectrum would provide information about the molecular weight of the derivative and its fragmentation pattern, which can be used to confirm the structure of the original molecule. The analysis of other guanidino compounds by GC-MS has been reported, often employing derivatization with reagents like glyoxal. oup.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and non-volatile compounds like this compound. nih.gov ESI-MS allows for the analysis of the intact molecule, providing a direct measurement of its molecular weight.

In positive-ion mode ESI-MS, this compound would be expected to be readily protonated, likely at one of the nitrogen atoms of the guanidinium group, to form a singly charged ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton. In negative-ion mode, deprotonation of the sulfonic acid group would result in the formation of an [M-H]⁻ ion.

Tandem mass spectrometry (MS/MS) experiments could be performed on the parent ions to induce fragmentation. The resulting fragment ions would provide valuable structural information. For example, fragmentation of the [M+H]⁺ ion might involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O), and cleavage of the C-S or C-N bonds. Analysis of these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule. The analysis of related compounds like guanidinoacetate by ESI-MS has been demonstrated to be an effective method for their identification and quantification.

The table below summarizes the types of ions that would be expected in the ESI-MS analysis of this compound.

| Ionization Mode | Expected Ion | m/z Value | Information Provided |

| Positive | [M+H]⁺ | Molecular Weight + 1 | Molecular weight of the analyte |

| Negative | [M-H]⁻ | Molecular Weight - 1 | Molecular weight of the analyte |

| Positive (MS/MS) | Fragment ions | Varies | Structural connectivity from fragmentation patterns |

This table illustrates the expected outcomes of ESI-MS analysis. M represents the Amino(imino)methanesulfonic acid molecule.

Laser Microprobe Mass Analysis (LAMMA) for Related Sulfonate Salts

Laser Microprobe Mass Analysis (LAMMA), and related techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI), are powerful analytical methods for the characterization of non-volatile and thermally labile compounds, including sulfonate salts. researchgate.netgwu.edu These techniques utilize a focused, high-intensity laser pulse to desorb and ionize a micro-volume of a sample, followed by mass analysis, typically using a time-of-flight (TOF) mass spectrometer. gwu.eduwikipedia.org While specific LAMMA data for amino(imino)methanesulfonic acid is not extensively published, analysis of chemically related sulfonate salts and sulfonic acid-containing polymers and peptides provides significant insight into the expected behavior of this class of compounds.

In the analysis of sulfonate salts, the laser energy induces rapid desorption and ionization, which is often soft enough to produce intact molecular or quasi-molecular ions, such as [M+H]⁺, [M-H]⁻, or [M+Na]⁺. researchgate.net For instance, the negative ion MALDI-TOF mass spectrum of poly(styrenesulfonic acid) clearly shows distributions corresponding to singly, doubly, and triply charged molecular ions, demonstrating the technique's utility for high-molecular-weight sulfonated species. acs.org

Fragmentation is also a key source of structural information. A common and diagnostically significant fragmentation pathway for sulfonated molecules is the cleavage of the C-S or O-S bond, leading to the loss of the sulfonate group (SO₃) or sulfonic acid (HSO₃). In the mass spectrometry of peptides derivatized with sulfonic acid tags, the loss of the sulfonation label from the precursor ion is a frequently observed event, which then allows for the sequencing of the remaining peptide backbone. nih.govnih.gov This lability of the sulfo- group is a characteristic feature in the laser-induced mass spectra of such compounds. The specific fragmentation patterns are influenced by the laser intensity; threshold (lower) energy conditions tend to produce simpler spectra with more prominent molecular ions, while higher energy can lead to more extensive fragmentation and the formation of cluster ions. gwu.edu

| Analyte Class | Ionization Technique | Observed Ions | Characteristic Fragmentation | Reference |

|---|---|---|---|---|

| Sulfonated Peptides | MALDI-TOF/TOF | [M+H]⁺, Precursor ions | Loss of sulfonation label (SO₃) | nih.gov |

| Poly(styrenesulfonic acid) | MALDI-TOF | Singly, doubly, and triply charged molecular ions | Not specified | acs.org |

| General Organic Salts | LAMMA | Molecular ions, Quasi-molecular ions ([M+cation]⁺, [M-anion]⁻) | Abundant, but dependent on laser intensity | gwu.edu |

| Alkali Salts of Sulfonic Acids | Laser Desorption with Thermal Ionization | Almost exclusively cationized molecules | Evaporation of intact clustered molecules | researchgate.net |

Computational and Theoretical Chemistry of Amino Imino Methanesulfonic Acid Hydrate Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly Ab Initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the intrinsic properties of molecular systems. mdpi.com These approaches solve the Schrödinger equation with certain approximations to model the electronic structure and energy of molecules. mdpi.com For a system like Amino(imino)methanesulfonic acid hydrate (B1144303), methods such as DFT with the B3LYP functional and basis sets like 6-311G+(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For Amino(imino)methanesulfonic acid hydrate, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.com This yields precise information about bond lengths, bond angles, and dihedral angles.

The electronic structure provides information on how electrons are distributed within the molecule. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters for Amino(imino)methanesulfonic Acid from DFT Calculations Note: The following data is representative of typical results from DFT calculations and serves as an illustrative example.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.85 |

| S=O | 1.45 | |

| C=N (imino) | 1.28 | |

| C-N (amino) | 1.35 | |

| Bond Angle (°) | O-S-O | 115.0 |

| N-C-N | 121.0 | |

| C-S-O | 108.0 |

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govnih.gov This allows for the theoretical simulation of spectra, which can be compared with experimental data to confirm the structure and assign specific vibrational modes, such as stretching and bending of functional groups. nih.gov For the hydrated complex, calculations would also reveal shifts in vibrational frequencies due to hydrogen bonding with the water molecule. escholarship.org

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups Note: This table presents hypothetical data to illustrate typical assignments from vibrational analysis.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 | N-H stretch (asymmetric) | -NH₂ |

| 3350 | N-H stretch (symmetric) | -NH₂ |

| 3100 | O-H stretch (H-bonded) | -SO₃H···H₂O |

| 1680 | C=N stretch | Imino |

| 1320 | S=O stretch (asymmetric) | -SO₃H |

| 1150 | S=O stretch (symmetric) | -SO₃H |

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. nih.gov Computational methods can explore the potential energy surface to identify various stable conformers and the transition states that connect them. nih.gov For Amino(imino)methanesulfonic acid, rotation around the C-S bond could lead to different conformers. Energetic analysis reveals the relative stability of these isomers and the energy barriers required for interconversion, providing insight into the molecule's flexibility and the population of different conformations at a given temperature. escholarship.org

Table 3: Relative Energies of Hypothetical Conformational Isomers Note: Energies are relative to the most stable conformer (Conformer A).

| Conformer | Description | Relative Energy (kcal/mol) | Transition State Energy Barrier (kcal/mol) |

|---|---|---|---|

| A | Most stable, staggered | 0.00 | N/A |

| B | Eclipsed conformation | 3.5 | 4.2 (from A to B) |

| C | Gauche conformation | 1.2 | 2.5 (from A to C) |

Theoretical calculations are instrumental in understanding acidity and the mechanisms of proton transfer. masterorganicchemistry.com For this compound, there is interest in the transfer of a proton from the strongly acidic sulfonic acid group to one of the nitrogen atoms of the amino or imino groups. rsc.org The presence of a water molecule can facilitate this process by acting as a proton shuttle. rsc.org Quantum chemical calculations can model the reaction pathway for this intramolecular proton transfer, identifying the transition state and calculating the activation energy barrier. researchgate.net This helps to determine whether the zwitterionic form is stable and how readily it can be formed.

The mechanism often involves a concerted but asynchronous process where the transfer of the acidic proton is followed by a second proton transfer involving the water molecule. rsc.org

The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity of a molecule. This is often achieved through the analysis of global and local reactivity descriptors.

Frontier Molecular Orbitals (FMOs) : The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Mulliken Charges : These provide a quantitative measure of the partial charge on each atom, helping to identify reactive centers.

Table 4: Calculated Reactivity Descriptors Note: This data is illustrative of typical quantum chemical outputs.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| E(HOMO) | -7.5 eV | Indicates sites prone to electrophilic attack (e.g., amino group) |

| E(LUMO) | -1.2 eV | Indicates sites prone to nucleophilic attack (e.g., imino carbon) |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability |

| Dipole Moment | 5.8 Debye | Indicates a highly polar molecule |

Investigations of Intermolecular Interactions

Understanding the intermolecular interactions within the this compound system is crucial, as these forces govern its solid-state structure and properties in solution. cetjournal.it The primary interaction to consider is the hydrogen bonding between the solute and the water molecule.

Computational methods can precisely characterize these hydrogen bonds, determining their geometry (donor-acceptor distance and angle) and strength (binding energy). researchgate.net Theories such as the Atoms in Molecules (AIM) theory can be applied to analyze the electron density at bond critical points, providing a quantitative description of the nature and strength of these non-covalent interactions. researchgate.net In the hydrated crystal, these interactions would extend to form a complex network, dictating the crystal packing and stability. yale.edu

Table 5: Analysis of Potential Hydrogen Bonds in this compound Note: This table presents plausible hydrogen bond data derived from theoretical models.

| Donor | Acceptor | H···A Distance (Å) | Interaction Energy (kcal/mol) | Type of Interaction |

|---|---|---|---|---|

| -SO₃H | OH₂ (Water) | 1.75 | -8.5 | Strong H-bond |

| -NH₂ | OH₂ (Water) | 1.90 | -5.2 | Moderate H-bond |

| (Water) H-O-H | O=S- | 1.85 | -6.1 | Moderate H-bond |

| (Water) H-O-H | N=C (Imino) | 2.10 | -3.8 | Weak H-bond |

Detailed Hydrogen Bonding Analysis (Natural Bond Orbital and Quantum Theory of Atoms in Molecules)

Hydrogen bonding is a critical factor governing the structure and stability of this compound. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two computational methods used to provide a detailed description of these interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates donor-acceptor interactions within a molecular system, quantifying the stabilization energy associated with charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. nih.govwisc.edu In the context of this compound, the primary hydrogen bonds involve the sulfonic acid group (-SO₃H), the amino/imino groups (-NH₂/=NH), and surrounding water molecules.

NBO calculations on analogous systems, such as methanesulfonamides and acid-base clusters, reveal significant charge transfer from the lone pair orbitals of oxygen (in water or the sulfonyl group) or nitrogen to the antibonding orbitals (σ*) of O-H and N-H bonds. jyu.finih.gov This charge transfer, termed hyperconjugation, stabilizes the hydrogen-bonded network. The second-order perturbation energy (E(2)) is calculated to estimate the strength of these interactions. Higher E(2) values indicate stronger hydrogen bonds. For this compound, strong interactions are expected between the acidic proton of the sulfonic acid group and water, and between the N-H protons and water.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, defines chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.org This method identifies critical points in the electron density, particularly bond critical points (BCPs), which characterize the nature of interatomic interactions. researchgate.net The properties at the BCP, such as the electron density (ρ(r)_BCP) and its Laplacian (∇²ρ(r)_BCP), provide quantitative measures of bond strength and type.

For hydrogen bonds, the following criteria are typically observed:

Electron Density (ρ(r)_BCP): A value in the range of 0.002–0.04 atomic units (a.u.) is indicative of a hydrogen bond. Higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ(r)_BCP): A positive value indicates a closed-shell interaction, characteristic of hydrogen bonds and ionic interactions.

Studies on hydrated sulfamic acid and sulfonamides show that N-H···O and O-H···O hydrogen bonds exhibit BCPs with electron densities and positive Laplacian values that confirm their presence and relative strengths. researchgate.netnih.gov Similar analyses for this compound would precisely map the hydrogen-bonding network between the zwitterionic molecule and water, quantifying the strength of each interaction.

| Hydrogen Bond Type | Electron Density (ρ(r)BCP) (a.u.) | Laplacian (∇²ρ(r)BCP) (a.u.) | Interaction Type |

|---|---|---|---|

| O-H···O (Acid-Water) | 0.020 - 0.040 | > 0 | Strong, partially covalent |

| N-H···O (Amide-Water) | 0.010 - 0.025 | > 0 | Moderate |

| C-H···O | 0.002 - 0.015 | > 0 | Weak |

Non-Covalent Interaction (NCI-RDG) Studies

Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a powerful method for visualizing weak and non-covalent interactions in real space. researchgate.netscielo.org.mx It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This allows for the identification of hydrogen bonds, van der Waals interactions, and steric repulsion.

The resulting 3D plot generates isosurfaces that are color-coded to indicate the nature of the interaction:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions.

Red surfaces: Signify strong, repulsive interactions (e.g., steric clashes).

For this compound, NCI-RDG analysis would provide an intuitive and comprehensive visual map of the bonding landscape. scirp.org It would clearly show the strong hydrogen bonds between the sulfonic acid group, the guanidinium-like moiety, and the hydrating water molecules as distinct blue isosurfaces. Weaker van der Waals interactions between non-polar regions of the molecule would appear as green surfaces, offering a complete picture of the forces that stabilize the hydrated crystal structure. researchgate.net

Theoretical Modeling of Hydration Phenomena

Molecular Dynamics Simulations for Hydration Shell Structure

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal detailed information about the structure and dynamics of the hydration shells surrounding the molecule. nih.gov

By simulating the molecule in a box of water, researchers can analyze the radial distribution functions (RDFs) between specific atoms of the solute and the oxygen or hydrogen atoms of water. nih.gov The RDF peaks indicate the most probable distances for finding water molecules, defining the first, second, and subsequent hydration shells. Integrating the first peak of the RDF yields the coordination number, which is the average number of water molecules in the first hydration shell. mdpi.com

For Amino(imino)methanesulfonic acid, which exists in a zwitterionic form (H₃N⁺=C(NH₂)SO₃⁻), distinct hydration patterns are expected around the different functional groups:

Around the -SO₃⁻ group: The oxygen atoms act as strong hydrogen bond acceptors, structuring a well-defined hydration shell. Studies on MSA show strong interactions between the sulfonate and water. nih.gov

Around the -N⁺H₂- and =N⁺H₂ groups: The positively charged, acidic protons act as strong hydrogen bond donors, tightly coordinating water molecules.

MD simulations also provide insights into the dynamics of hydration, such as the residence time of water molecules in the hydration shell and the orientation of water molecules relative to the solute's functional groups.

| Functional Group | Interaction Role | Expected 1st Shell Coordination Number | Expected RDF Peak Position (Å) |

|---|---|---|---|

| Sulfonate (-SO₃⁻) Oxygen | H-bond acceptor | 3 - 5 | 2.6 - 2.8 (for O···H-Water) |

| Guanidinium (B1211019) (-N⁺H₂) Hydrogen | H-bond donor | 2 - 3 per N-H | 1.7 - 1.9 (for H···O-Water) |

Cluster Formation and Stability in Aqueous and Gas-Phase Systems

The formation of molecular clusters is a crucial first step in nucleation and particle formation, particularly in atmospheric chemistry. Computational studies on methanesulfonic acid (MSA) provide a strong basis for understanding the clustering behavior of Amino(imino)methanesulfonic acid. These studies investigate the thermodynamics of cluster formation, involving MSA, water, and various atmospheric bases like ammonia (B1221849) and amines. nih.govbohrium.com

Quantum chemical calculations are used to determine the binding energies (ΔE) and Gibbs free energies (ΔG) for the formation of small clusters, such as dimers, trimers, and larger aggregates. copernicus.org A negative ΔG indicates a thermodynamically favorable clustering process.

For Amino(imino)methanesulfonic acid, its zwitterionic nature makes it unique. It possesses both a strong acidic site (sulfonate) and strong basic sites (amino/imino groups), allowing for potent self-association through acid-base interactions. In the presence of water, clusters of (AIMA)ₘ·(H₂O)ₙ (where AIMA is Amino(imino)methanesulfonic acid) would be stabilized by a dense network of hydrogen bonds.

Computational studies on MSA-amine clusters have shown that the stability of the cluster is highly dependent on the strength of the acid-base interaction and the ability to form multiple hydrogen bonds. nih.govau.dk Clusters involving dimethylamine (DMA) were found to be particularly stable. nih.gov Given the guanidinium-like moiety in Amino(imino)methanesulfonic acid, its clusters are expected to be highly stable, potentially playing a role in new particle formation in relevant environments.

| Cluster | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| (MSA)₂(DMA)₂ | -36.6 | nih.gov |

| (MSA)₂(EDA)₂ | -34.4 | nih.gov |

| SA·SA·MA | -24.4 | nih.gov |

| MSA·SA·MA | -24.2 | nih.gov |

*SA = Sulfuric Acid, MA = Methylamine, DMA = Dimethylamine, EDA = Ethylenediamine. Values provide context for the expected stability of sulfonic acid-base clusters.

Frontier Molecular Orbital Analysis for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide critical information about a molecule's stability and reactive sites. youtube.comlibretexts.org

HOMO: Represents the ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to a stronger tendency to donate electrons.

LUMO: Represents the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests higher reactivity. sapub.org

For Amino(imino)methanesulfonic acid, FMO analysis would likely show that the HOMO is localized on the electron-rich sulfonate group (-SO₃⁻) and potentially the lone pairs of the neutral amino group. The LUMO would likely be distributed over the electron-deficient guanidinium moiety (-C(NH₂)₂⁺). The zwitterionic nature of the molecule, with its significant internal charge separation, is expected to result in a relatively large HOMO-LUMO gap, indicating considerable molecular stability. This analysis helps predict how the molecule would interact with other reagents; for example, electrophiles would preferentially attack the sulfonate group, while nucleophiles would target the carbon atom of the guanidinium group.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | μ² / 2η | Indicates the ability to accept electrons. |

Analytical Methodologies for Amino Imino Methanesulfonic Acid Hydrate and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of aminosulfonic acids. The choice of technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity. High-performance liquid chromatography (HPLC) is the most common platform, utilizing various stationary and mobile phases to achieve separation.

Developing a robust HPLC method for a polar compound like Amino(imino)methanesulfonic acid hydrate (B1144303) involves careful selection of the stationary phase, mobile phase composition, and detector. Reverse-phase (RP) HPLC is a widely used technique, though modifications are often necessary for highly polar analytes that show little retention on traditional C18 columns.

One approach for analyzing amino-methanesulfonic acid involves a reverse-phase HPLC method using a specialized column with low silanol (B1196071) activity (e.g., Newcrom R1). sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid. sielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with different polarities. For related compounds, mobile phases containing ammonium (B1175870) acetate (B1210297) and/or acetic acid buffers have proven effective. google.com

Because Amino(imino)methanesulfonic acid lacks a strong chromophore, direct UV detection is often not feasible. chromforum.org Alternative detection methods such as conductivity detection or indirect UV detection, where the analyte displaces a UV-absorbing component in the mobile phase, can be utilized. chromforum.org However, the most common strategy is to introduce a chromophore or fluorophore through chemical derivatization, which is discussed in section 5.2.

Table 1: Example HPLC Parameters for Aminosulfonic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection | Conductivity, Indirect UV, or UV/Fluorescence after derivatization | chromforum.org |

| Temperature | 20-40 °C | google.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reverse-phase HPLC for separating highly polar and ionic compounds. nih.gov The technique utilizes a polar stationary phase (e.g., bare silica (B1680970), amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.govwikipedia.org A thin water layer is adsorbed onto the stationary phase, and separation is achieved through a partitioning mechanism between this aqueous layer and the bulk mobile phase. chromatographyonline.com

HILIC is particularly well-suited for the analysis of sulfonic acids. chromatographyonline.comchromatographyonline.com The choice of stationary phase is critical; for instance, a phase containing bonded acidic groups (like sulfonic acid groups) can provide good retention for basic compounds, while an amino-functionalized column could be used for the separation of acids. chromatographyonline.comworktribe.com Zwitterionic stationary phases, which contain both strongly acidic (e.g., sulfonic acid) and strongly basic (e.g., quaternary ammonium) groups, are also highly effective for HILIC separations. nih.gov

A key advantage of HILIC is the high organic content of the mobile phase, which enhances the sensitivity of detection when coupled with electrospray ionization mass spectrometry (ESI-MS) due to more efficient solvent desolvation. wikipedia.org

Table 2: Common Stationary Phases in HILIC for Polar Analytes

| Stationary Phase Type | Description | Suitability | Reference |

|---|---|---|---|

| Bare Silica | Unbonded silica gel with surface silanol groups. | General purpose for polar compounds. | chromatographyonline.com |

| Amide | Bonded with amide functional groups. | Good "general-purpose" phase for neutral and quasi-neutral compounds. | chromatographyonline.com |

| Zwitterionic | Contains both positive and negative charges (e.g., sulfoalkylbetaine). | Strongly adsorbs water, effective for a wide range of polar analytes. | nih.gov |

| Amino | Bonded with amino functional groups. | Can be used for the separation of acids. | worktribe.com |

Ion-exchange chromatography (IEC) is a technique that separates molecules based on their net charge. iajps.com It has been a cornerstone for amino acid analysis since its development by Moore and Stein. pickeringlabs.com The stationary phase consists of a solid support, often a polystyrene-divinylbenzene copolymer, with covalently attached ionic functional groups. libretexts.org For the analysis of a positively charged molecule like Amino(imino)methanesulfonic acid hydrate, a cation-exchange resin with fixed anionic groups (e.g., sulfonate groups) is used. pickeringlabs.comlibretexts.org

The separation mechanism involves the reversible exchange of ions between the analyte in the mobile phase and the counter-ions on the stationary phase. iajps.com Elution is typically achieved by either changing the pH of the mobile phase, which alters the charge of the analyte, or by increasing the concentration of a competing cation (e.g., Na⁺ or Li⁺) in the mobile phase. pickeringlabs.com

A powerful application for purifying aminosulfonic acids involves a two-step process: first, passing the sample through a cation-exchange resin in its hydrogen form to convert all salts to their free acids, followed by passing the effluent through an anion-exchange resin in its basic form to remove other acidic contaminants, allowing the pure aminosulfonic acid to be recovered. google.com This method is highly effective due to the high capacity of the ion-exchange resins and its relative insensitivity to the sample matrix. pickeringlabs.com

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. actascientific.comactascientific.com For compounds like this compound that lack native UV absorbance or fluorescence, derivatization is essential for achieving high sensitivity and selectivity in HPLC analysis. jasco-global.com The process can be performed either before the sample is introduced to the column (pre-column) or after the separation has occurred but before detection (post-column). creative-proteomics.com

Both pre-column and post-column derivatization have distinct advantages and are chosen based on the specific analytical requirements.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. actascientific.comactascientific.com This approach is widely used and offers several benefits, including the ability to use a wider range of reagents and reaction conditions, minimal impact on the chromatographic system, and often higher sensitivity. jasco-global.com The resulting derivatives are then separated, typically using reverse-phase HPLC. actascientific.com A potential drawback is that any excess reagent or byproducts must also be separated from the analyte derivative, which can complicate the chromatogram. creative-proteomics.com

Post-column derivatization (PCD) involves the separation of the underivatized analyte first, followed by the introduction of a derivatizing reagent into the column effluent via a reaction coil before it reaches the detector. actascientific.comcreative-proteomics.com A major advantage of PCD is its high reproducibility, as the reaction occurs in a controlled, automated fashion. creative-proteomics.com It also eliminates the problem of separating reagent peaks from the analyte peak. actascientific.com However, it requires more complex instrumentation (an additional pump and reactor) and the reaction must be rapid and complete at ambient or slightly elevated temperatures. actascientific.comcreative-proteomics.com Common PCD reagents for amino groups include ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA). actascientific.com

Table 3: Comparison of Pre-column and Post-column Derivatization

| Feature | Pre-column Derivatization | Post-column Derivatization | Reference |

|---|---|---|---|

| Timing | Reaction occurs before HPLC separation. | Reaction occurs after HPLC separation, before detection. | actascientific.com |

| Advantages | High sensitivity, wide choice of reagents, simpler HPLC setup. | High reproducibility, no interference from reagent peaks, can analyze underivatized compounds. | jasco-global.comcreative-proteomics.com |

| Disadvantages | Potential for multiple derivative products, reagent peaks may interfere. | Requires additional hardware (pump, reactor), reaction must be fast. | creative-proteomics.com |

| Typical Reagents | FMOC, DABS-Cl, OPA | Ninhydrin, OPA, Fluorescamine | actascientific.comactascientific.com |

A variety of reagents are available to label the amino group of Amino(imino)methanesulfonic acid, rendering it detectable by UV-Visible or fluorescence detectors. bocascientific.com

9-fluorenylmethylchloroformate (FMOC): FMOC reacts with both primary and secondary amino acids to form stable, highly fluorescent derivatives. nih.govjascoinc.com The derivatization is typically carried out in a borate (B1201080) buffer at a pH of around 8.0-9.0. nih.govnih.gov The resulting FMOC-amino acid derivatives can be detected by fluorescence (excitation ~265 nm, emission ~310 nm) or UV absorbance. creative-proteomics.com The reaction is rapid, and the derivatives are stable for extended periods, allowing for automated analysis of multiple samples. nih.govnih.gov

o-phthalaldehyde (OPA): OPA is a classic and highly effective reagent for the derivatization of primary amino groups. nih.gov In the presence of a thiol, such as 3-mercaptopropionic acid (MPA), OPA reacts rapidly at room temperature to form intensely fluorescent isoindole derivatives. nih.govchromatographyonline.com This reaction is a cornerstone of many automated pre-column derivatization methods. nih.govjascoinc.com The derivatives are typically detected by fluorescence (excitation ~340 nm, emission ~450 nm). A limitation is that OPA does not react with secondary amines. jascoinc.com

(dimethylamino)azobenzenesulfonyl chloride (DABS-Cl): Also known as dabsyl chloride, this reagent reacts with primary and secondary amino acids to form stable dabsyl-amino acid sulfonamides. researchgate.netsigmaaldrich.com A key advantage of DABS-Cl is that the derivatives are colored and can be detected with high sensitivity using a simple visible light detector (~465 nm), which minimizes interference from other UV-absorbing components in the sample. jasco.co.ukjascoinc.com The derivatization reaction is typically complete in about 10 minutes at 70°C. sigmaaldrich.com

Dithiocarbamates: Amino groups can be derivatized by reacting them with carbon disulfide in a basic medium (e.g., in the presence of triethylamine) to form dithiocarbamates. rsc.org While this derivatization is often used for subsequent analysis by techniques like polarography or for the synthesis of metal complexes, it represents another chemical strategy to modify the amino functionality. rsc.orgrsc.org The resulting dithiocarbamate (B8719985) derivatives can be detected electrochemically. rsc.org

Table 4: Properties of Common Derivatization Reagents for Amino Groups

| Reagent | Abbreviation | Reacts With | Detection Method | Key Features | Reference |

|---|---|---|---|---|---|

| 9-fluorenylmethylchloroformate | FMOC | Primary & Secondary Amines | Fluorescence / UV | Forms highly stable derivatives. | nih.govjascoinc.com |

| o-phthalaldehyde | OPA | Primary Amines (with thiol) | Fluorescence | Fast reaction at room temp; widely used in automated systems. | nih.govchromatographyonline.com |

| (dimethylamino)azobenzenesulfonyl chloride | DABS-Cl | Primary & Secondary Amines | Visible Absorbance | Stable derivatives; detection in visible range reduces interference. | sigmaaldrich.comjascoinc.com |

| Carbon Disulfide | CS₂ | Primary & Secondary Amines | Electrochemical | Forms dithiocarbamate derivatives. | rsc.org |

Silylation Chemistry for Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and is widely used for the separation and identification of volatile and thermally stable compounds. nih.gov However, polar compounds like this compound are not directly amenable to GC-MS analysis due to their low volatility. Chemical derivatization is therefore a mandatory step to convert the polar functional groups into less polar and more volatile derivatives. nih.govsigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in functional groups such as -OH, -NH2, and -SH are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. sigmaaldrich.comchromtech.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. nih.govsigmaaldrich.com For this compound, the protons on the amino and sulfonic acid groups can be readily derivatized through silylation. MTBSTFA is often preferred as it forms derivatives that are over 10,000 times more stable against hydrolysis compared to TMS ethers, which is a significant advantage given that silylation reactions and derivatives are sensitive to moisture. sigmaaldrich.comchromtech.com

The guanidino group presents a greater challenge for derivatization. Direct silylation of this group can be difficult, and often a two-stage derivatization approach is more effective for comprehensive analysis of guanidino compounds. researchgate.net One such method involves an initial reaction with hexafluoroacetylacetone (B74370) (HFAA) to form a stable bis(trifluoromethyl)pyrimidine ring from the guanidino moiety. This is followed by a second derivatization step, for instance with ethyl chloroformate (ECF) or a silylating reagent, to derivatize any remaining active hydrogens and carboxylic acid groups in related compounds. researchgate.net The choice of derivatization strategy is crucial and must be optimized to ensure a complete and reproducible reaction, yielding a single, stable derivative suitable for GC-MS analysis. unina.it

Table 1: Common Silylation Reagents and Their Properties

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common reagent, but derivatives can be moisture-sensitive. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Highly volatile byproducts, making it a clean reagent for GC-MS. nih.gov |

Electrochemical Detection Approaches for Aminosulfonic Acids

Electrochemical methods offer a sensitive and often simpler alternative to chromatography for the analysis of electroactive compounds, potentially obviating the need for complex derivatization steps. nih.gov Aminosulfonic acids and related guanidino compounds can be determined using techniques like amperometry or voltammetry.

One established approach for the determination of guanidino compounds involves anion-exchange chromatography coupled with pulsed amperometric detection (PAD) at a nickel or gold working electrode. nih.govag.gov The separation is achieved based on the ionic character of the sulfonic acid group, while detection relies on the electrochemical oxidation of the amine or guanidino functional groups under alkaline conditions. nih.govag.gov This method can be highly sensitive, with detection limits reported in the picomole range for several guanidino compounds. nih.gov

Capillary electrophoresis (CE) coupled with electrochemical detection (EC) is another powerful technique. For instance, argininamide, a compound structurally related to this compound, has been successfully detected using a copper electrode. nih.gov The inherent electrochemical properties of the analyte itself are used for signal transduction, allowing for label-free detection. nih.gov The sensitivity of CE-EC methods can be enhanced by modifying the running buffer, for example, with hydrophilic ionic liquids to improve signal intensity. nih.gov The choice of electrode material and applied potential is critical and must be optimized for the specific analyte to achieve the desired sensitivity and selectivity.

Trace Analysis of Related Methanesulfonic Acid Species at Low Concentration Levels

Methanesulfonic acid is widely used in the pharmaceutical industry, often as a salt-forming agent. nih.gov During synthesis or storage, it can react with residual alcohols, such as methanol (B129727) or ethanol, to form potentially genotoxic impurities (PGIs) like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). nih.govacs.org Due to their potential to cause genetic mutations even at trace levels, regulatory authorities require strict control and monitoring of these impurities in active pharmaceutical ingredients (APIs). nih.gov

The trace analysis of these methanesulfonate species requires highly sensitive and specific analytical methods. A common approach involves derivatization to enhance detectability, followed by chromatographic separation. For example, MMS and EMS can be derivatized with a nucleophilic reagent like N,N-diethyldithiocarbamate, converting them into derivatives with a strong UV chromophore, allowing for sensitive detection by HPLC-UV. nih.gov Alternatively, derivatization to form volatile iodoalkanes enables analysis by GC-MS. google.com

These methods are developed and validated to achieve very low limits of detection and quantification, often at the parts-per-million (ppm) or µg/mL level. researchgate.net For instance, a validated GC-MS method for MMS and EMS reported an LOD of 0.001 µg/mL and an LOQ of 0.005 µg/mL, demonstrating the high sensitivity required for controlling these critical impurities. researchgate.net

Mechanistic Insights into the Chemical Reactivity and Environmental Role of this compound

Information regarding the chemical compound "this compound" and its specific roles in atmospheric and chemical processes as outlined is not available in the current scientific literature based on the conducted search. The vast majority of research in these areas focuses on its parent compound, methanesulfonic acid (MSA).

Therefore, the following sections detail the well-documented roles of methanesulfonic acid (MSA) and its interactions with amino and imino compounds in the requested contexts. This information is provided as a comprehensive overview of the most closely related and extensively studied chemical species.

Advanced Research Applications of Amino Imino Methanesulfonic Acid Chemistry

Reagent in Targeted Organic Synthesis and Intermediate Generation

Amino(imino)methanesulfonic acid serves as a highly effective and versatile reagent in targeted organic synthesis, primarily for the introduction of the guanidine (B92328) functional group onto primary and secondary amines. This process, known as guanidinylation or guanylation, is of significant interest due to the prevalence of the guanidinium (B1211019) group in biologically active natural products and pharmaceuticals. researchgate.netnih.gov The compound functions as a stable, electrophilic amidine source, providing a direct and efficient route for the synthesis of substituted guanidines. nus.edu.sgacs.org

The utility of amino(imino)methanesulfonic acid stems from its reaction mechanism. The process begins with a nucleophilic attack by an amine on the electrophilic carbon of the imino group in amino(imino)methanesulfonic acid. acs.org This leads to the formation of a tetrahedral intermediate. Subsequently, a series of proton transfers and the elimination of the sulfonic acid moiety occur. acs.org The methanesulfonate (B1217627) anion is an excellent leaving group due to its stability, which facilitates the forward reaction and drives it to completion, resulting in high yields of the desired guanidine product. acs.org This reactivity has been successfully applied even with sterically hindered or bulky amines. nus.edu.sgacs.org

A notable application is in the total synthesis of complex natural products. For instance, amino(imino)methanesulfonic acid has been utilized as a key reagent in the synthesis of carnosadine, a cyclopropyl (B3062369) amino acid derived from marine algae. nus.edu.sgacs.org This highlights its effectiveness in multi-step syntheses where mild conditions and high yields are paramount.

Furthermore, the reagent is crucial for the generation of specific chemical intermediates. In the synthesis of a novel near-infrared (NIR) cyanine (B1664457) dye, FNIR-G-765, amino(imino)methanesulfonic acid was used to convert a primary amine precursor into a key guanidine intermediate. nih.gov This reaction proceeded efficiently under aqueous conditions at room temperature, demonstrating its utility in the synthesis of complex functional molecules. nih.gov The reaction conditions for this specific intermediate generation are summarized in the table below.

| Parameter | Value | Reference |

| Reactants | Primary Amine Precursor, Amino(imino)methanesulfonic acid | nih.gov |

| Solvent | Water | nih.gov |

| Temperature | Room Temperature | nih.gov |

| pH | 9 (adjusted with triethylamine) | nih.gov |

| Reaction Time | 15 minutes | nih.gov |

| Yield | 97% | nih.gov |

This direct guanidinylation strategy offers advantages over traditional methods that often involve multiple protection and deprotection steps or the use of more hazardous reagents. nih.govgoogle.com The reliability and efficiency of amino(imino)methanesulfonic acid have established it as a valuable tool for synthetic chemists in the construction of complex guanidine-containing molecules and intermediates. google.com

Application in Process Chemistry for Enhanced Reaction Efficiency

In the domain of process chemistry, where scalability, efficiency, and safety are critical, amino(imino)methanesulfonic acid presents several advantages for the industrial-scale synthesis of guanidine derivatives. Its application enhances reaction efficiency through a combination of mild operating conditions, rapid reaction kinetics, high yields, and a favorable environmental profile.

A significant factor contributing to its process efficiency is the ability to conduct reactions under mild conditions. Guanidinylation using amino(imino)methanesulfonic acid can often be performed at room temperature (approximately 20°C) and atmospheric pressure, which significantly reduces energy consumption and the need for specialized high-pressure or high-temperature equipment. acs.org A prime example is the synthesis of a guanidine intermediate for a near-infrared dye, which was completed in just 15 minutes at room temperature, achieving a 97% yield. researchgate.net Such rapid kinetics are highly desirable in process chemistry as they increase reactor throughput and reduce operational costs.

The choice of solvent is another key aspect of process efficiency and green chemistry. The aforementioned synthesis was successfully performed in water, an ideal solvent from an industrial perspective due to its low cost, non-flammability, and minimal environmental impact. researchgate.netacs.org The ability to use aqueous media can simplify downstream processing by avoiding the use of volatile organic compounds (VOCs), which are often subject to strict regulatory controls.

The reaction's byproduct profile also contributes to enhanced efficiency. The guanidinylation reaction yields methanesulfonic acid (or its salt), a non-volatile and water-soluble compound. acs.org This simplifies product purification, as the byproduct can often be easily removed through aqueous washes or extractions, avoiding the need for complex and costly purification techniques like chromatography on a large scale. This is a distinct advantage over other guanidinylating agents that may produce hazardous or difficult-to-remove byproducts. nih.gov

The table below summarizes the key features of a documented guanidinylation reaction that underscore the suitability of amino(imino)methanesulfonic acid for process chemistry applications.

| Feature | Description | Impact on Process Efficiency | Reference |

| Reaction Time | 15 minutes | High throughput, reduced reactor occupancy time. | researchgate.net |

| Temperature | Room Temperature | Low energy consumption, simplified equipment needs. | researchgate.net |

| Solvent | Water | Reduced cost, improved safety, environmentally friendly. | researchgate.net |

| Yield | 97% | High conversion, minimal starting material waste, maximized output. | researchgate.net |

| Byproduct | Methanesulfonate salt | Simple, aqueous workup; avoids complex purification. | acs.org |

These characteristics—high yields, mild conditions, rapid completion, and process-friendly solvents and byproducts—position amino(imino)methanesulfonic acid as a valuable reagent for developing efficient, scalable, and more sustainable chemical manufacturing processes for guanidine-containing compounds. nih.gov

Environmental Monitoring and Atmospheric Chemistry Research

The study of amino(imino)methanesulfonic acid and related guanidinium compounds is expanding into environmental science, with applications in both atmospheric chemistry research and the monitoring of environmental contaminants.

In atmospheric chemistry, there is growing interest in the role of strongly basic compounds in the formation of new atmospheric aerosol particles, a process known as new particle formation (NPF). acs.org NPF is a critical component of the global climate system as it influences cloud formation and the Earth's radiative balance. mdpi.com Research has shown that the parent compound, guanidine, is a highly efficient stabilizer in sulfuric acid-driven NPF. acs.org Quantum chemical studies and molecular cluster simulations have demonstrated that guanidine can enhance particle formation rates by eight orders of magnitude compared to other atmospheric bases like dimethylamine. acs.org This potent effect is attributed to the formation of extremely stable acid-base clusters. Given that amino(imino)methanesulfonic acid contains the highly basic guanidinium core, it is a candidate for investigation in such atmospheric processes. The presence of the sulfonic acid group would also influence its hygroscopicity and potential to participate in aqueous-phase atmospheric chemistry. The detection of other guanidine-containing compounds in aerosols further supports the relevance of this chemical class to atmospheric science. icm.edu.pl

In the field of environmental monitoring, guanidine derivatives are increasingly recognized as persistent and mobile organic compounds (PMOCs) that can pose a threat to water quality. walshmedicalmedia.com This has spurred the development of advanced analytical methods for their detection and quantification in various environmental matrices. Researchers have established sensitive techniques, often combining liquid chromatography with tandem mass spectrometry (LC-MS/MS), to measure guanidine compounds in samples such as raw wastewater, river water, and lake water. researchgate.netnih.govwalshmedicalmedia.com These methods can achieve very low limits of quantification, often in the nanomolar (nM) range, allowing for the detection of trace amounts of these contaminants. researchgate.netnih.gov The development of these analytical protocols is crucial for assessing the environmental fate and transport of guanidine derivatives. While these studies have not specifically targeted amino(imino)methanesulfonic acid, the methodologies are directly applicable for its monitoring should it be identified as an environmental substance of interest.

The table below provides an overview of the analytical methods developed for monitoring guanidine compounds in environmental samples.

| Analytical Technique | Sample Matrix | Limit of Quantification | Key Finding | Reference |

| LC-MS/MS with Benzoin Derivatization | Human Urine, Raw Wastewater | 50 nM | Enabled sensitive and selective quantification of guanidine in complex environmental and biological matrices. | researchgate.netnih.gov |

| Solid-Phase Extraction and LC-MS/MS | Lake Water, River Water, Sewage Effluent | ng L⁻¹ levels | Detected various guanidine derivatives, identifying them as ubiquitous compounds in aquatic environments. | walshmedicalmedia.com |

These research areas highlight the dual relevance of guanidine chemistry in the environment: as potential key players in atmospheric aerosol formation and as emerging water contaminants requiring sophisticated monitoring strategies.

Development of Standard Analytical Reagents for Complex Chemical Systems

Amino(imino)methanesulfonic acid and related guanidinium compounds are valuable in the development of standard analytical reagents used to probe, quantify, and control complex chemical and biological systems. Their utility arises from the distinct and predictable properties of the guanidinium and sulfonic acid functional groups.

The sulfonic acid moiety is a key component in certain standard analytical procedures. For instance, hydrolysis using 4 N methanesulfonic acid is a standard method for preparing protein samples for amino acid analysis. acs.org This reagent provides a controlled and reproducible acidic environment for breaking peptide bonds while minimizing the degradation of sensitive amino acids. The purity of reagents like amino(imino)methanesulfonic acid can be rigorously confirmed using cornerstone analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), a prerequisite for any compound intended for use as an analytical standard. acs.orgwalshmedicalmedia.com

The guanidinium group is the basis for some of the most widely used reagents in biochemistry for managing complex protein systems. Guanidinium chloride, for example, is a powerful chaotropic agent used as a standard reagent to denature proteins. onepetro.orgalfa-chemistry.com High-molarity solutions, such as 6 M guanidinium chloride, are routinely used to disrupt the non-covalent interactions that maintain a protein's three-dimensional structure, causing it to unfold into a randomly coiled state. sciencepublishinggroup.com This creates a standardized and simplified system, which allows for consistent and reproducible analysis of the protein's properties or its components by techniques like mass spectrometry or electrophoresis. onepetro.org In this context, the guanidinium salt is not just a chemical, but a standardizing reagent that brings a complex, heterogeneous system into a predictable state for analysis.

Furthermore, guanidine derivatives are being developed as sophisticated molecular tools for probing complex systems. They can act as ligands that form stable, well-defined coordination complexes with various metal ions. nih.govwikipedia.org These complexes can serve as standard models to investigate the mechanisms of metalloenzymes or to systematically study catalytic processes. nih.gov In some advanced applications, fluorescent properties have been incorporated into bis(guanidine) copper complexes. These fluorescent complexes can be used for real-time reaction monitoring, functioning as a standard analytical tool to track the progress of a chemical transformation within a complex mixture.

The table below summarizes the roles of guanidinium-based reagents in analytical applications.

| Reagent Type | Application | Function | System | Reference |

| Methanesulfonic Acid | Protein Hydrolysis | Provides a standardized acidic environment for sample preparation. | Protein Analysis | acs.org |

| Guanidinium Chloride | Protein Denaturation | Induces a reproducible, unfolded state in proteins. | Biochemistry, Proteomics | onepetro.orgalfa-chemistry.com |

| Guanidine Ligands | Metal Complexation | Form well-defined models to probe catalytic or biological sites. | Bioinorganic Chemistry | nih.govwikipedia.org |

Through these applications, reagents derived from or related to amino(imino)methanesulfonic acid provide chemists and biochemists with essential tools to standardize conditions, probe reaction mechanisms, and quantify components within intricate chemical and biological environments.

Exploration in Gas Hydrate (B1144303) Formation Control and Promotion

The unique chemical structure of amino(imino)methanesulfonic acid, featuring both a guanidinium group and a sulfonic acid group, positions it as a compound of interest for the exploration of gas hydrate formation control. Gas hydrates are crystalline, ice-like solids that form when water and small gas molecules (like methane) combine under high pressure and low temperature, posing significant flow assurance challenges in oil and gas pipelines. Chemical additives are widely used to either inhibit their formation (control) or, in some applications like gas storage, to accelerate it (promotion).

There is substantial evidence that compounds containing the guanidinium moiety can act as effective gas hydrate inhibitors. Patents have been filed for the use of guanidines and their corresponding salts (guanidinium ions) as both kinetic hydrate inhibitors (KHIs) and anti-agglomerants (AAs). nus.edu.sggoogle.com KHIs function by delaying the nucleation and growth of hydrate crystals, while AAs prevent the formed crystals from sticking together and creating a blockage. google.com Specific alkylated guanidinium salts have been identified as potent inhibitors in model systems used to screen for anti-agglomerant properties. nih.gov The proposed mechanism involves the guanidinium headgroup interfering with the organization of water molecules into the cage-like structures necessary for hydrate formation.

Furthermore, amino(imino)methanesulfonic acid can be viewed as a structural analogue of amino acids, which are being extensively investigated as environmentally friendly hydrate inhibitors. acs.orgwalshmedicalmedia.com Studies have shown that various amino acids can disrupt the hydrogen-bonding network of water, thereby providing both thermodynamic and kinetic inhibition of hydrate formation. researchgate.netnih.govacs.org The presence of both an amino group and an acid group in amino(imino)methanesulfonic acid suggests it could function via a similar mechanism.

Conversely, the sulfonic acid group introduces the possibility of a completely different function: hydrate promotion. Research on toluene (B28343) sulfonic acid isomers has shown that these compounds can act as hydrotropes, increasing the rate of hydrate formation. icm.edu.pl The proposed mechanism involves the sulfonic acid derivative enhancing the solubility of the hydrate-forming gas at the gas-water interface, which facilitates more rapid nucleation and growth. icm.edu.pl This suggests that depending on the conditions and concentration, the sulfonate portion of amino(imino)methanesulfonic acid could potentially promote hydrate formation.

This dichotomy suggests a potential dual role for amino(imino)methanesulfonic acid in gas hydrate systems, as summarized below.

| Functional Group | Potential Role | Basis of Hypothesis |

| Guanidinium Group | Inhibition (KHI/AA) | Documented inhibitory effects of other guanidinium salts and structural similarity to amino acid inhibitors. nus.edu.sgnih.govgoogle.com |

| Sulfonic Acid Group | Promotion (Hydrotrope) | Observed promotion effect of other sulfonic acids (e.g., toluene sulfonic acid). icm.edu.pl |

While direct experimental studies on amino(imino)methanesulfonic acid in gas hydrate systems are not yet prevalent, its constituent functional groups point to a complex and potentially tunable interaction with hydrate crystals. This makes it a compelling candidate for future research in the development of novel additives for either the prevention or deliberate formation of gas hydrates.

Future Research Directions and Unexplored Avenues for Amino Imino Methanesulfonic Acid Hydrate

Development of Novel and Green Synthetic Routes with Enhanced Selectivity and Yield

Current synthetic routes to Amino(imino)methanesulfonic acid often involve the oxidation of aminoiminomethanesulfinic acid. nih.gov While effective, there is a substantial opportunity to develop more environmentally benign and efficient synthetic strategies. Future research should prioritize the development of "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of catalytic systems that can achieve high selectivity and yield under mild reaction conditions. This could involve the use of novel metal-based or organocatalysts. Furthermore, the principles of green chemistry, such as the use of safer solvents (e.g., water) and the design of atom-economical reactions, should be central to these efforts. A comparative analysis of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies for Amino(imino)methanesulfonic Acid Hydrate (B1144303)

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Enzyme stability and cost, substrate specificity. |

| Electrochemical Synthesis | Avoids harsh chemical oxidants, precise control over reaction conditions. | Electrode material selection, electrolyte compatibility. |

| Photocatalysis | Utilizes light as a clean energy source, potential for novel reaction pathways. | Catalyst design and stability, quantum yield efficiency. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, potential for improved reaction rates. | Scalability, understanding of reaction mechanisms. |

By systematically investigating these and other innovative synthetic methods, researchers can develop more sustainable and cost-effective processes for the production of Amino(imino)methanesulfonic acid hydrate, thereby facilitating its broader application in research and industry.

Integration of Multi-Modal Spectroscopic and Imaging Techniques for Real-time Analysis

A deeper understanding of the formation, stability, and reactivity of this compound necessitates the application of advanced, multi-modal analytical techniques capable of real-time monitoring. While traditional spectroscopic methods provide valuable structural information, a combination of techniques can offer a more comprehensive picture.

Future research should focus on the integration of techniques such as:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: To monitor the vibrational changes during the synthesis and subsequent reactions of the compound, providing real-time kinetic and mechanistic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods, can elucidate the precise structure of the hydrate form and its interactions with other molecules in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to identify and characterize reaction intermediates and byproducts, offering insights into reaction pathways.

X-ray Diffraction (XRD): Single-crystal and powder XRD will be crucial for definitively determining the solid-state structure of the hydrate and any polymorphs that may exist.

Furthermore, the development of imaging techniques, such as chemical imaging using Raman or FTIR microscopy, could provide spatially resolved information about the distribution of the compound within complex matrices. For instance, in the context of its use in preparing guanidine (B92328) derivatives, real-time imaging could visualize the progress of the guanidinylation reaction on a solid support.

Advanced Computational Modeling for Complex Reaction Dynamics and Environmental Interactions

Computational chemistry offers a powerful toolkit for predicting the properties, reactivity, and environmental fate of chemical compounds. Future research on this compound would greatly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) calculations can be employed to:

Predict the optimized geometry and electronic structure of the molecule and its hydrate.

Calculate vibrational frequencies to aid in the interpretation of experimental spectroscopic data.